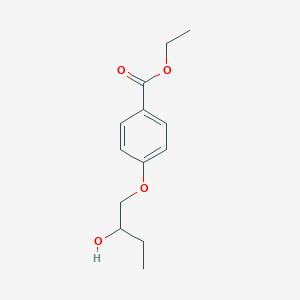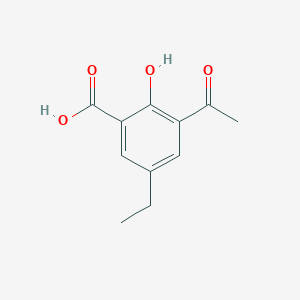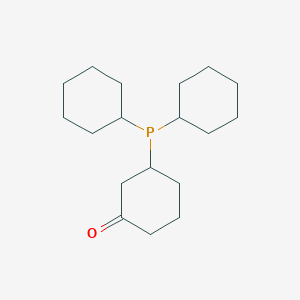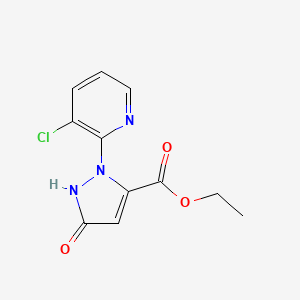
1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester
描述
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester typically involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as phosphorus oxybromide . The reaction mixture is usually refluxed for several hours, followed by distillation to remove the solvent .
Industrial Production Methods
Industrial production methods for this compound involve high-yield and efficient processes. One such method includes reacting a compound represented by formula (II) with phosphorus oxybromide without using a solvent or in a solvent . The reaction mixture is then treated with a peroxydisulfuric acid salt in a solvent comprising at least one amide-type solvent without adding sulfuric acid .
化学反应分析
Types of Reactions
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of potassium persulfate using sulfuric acid as a catalyst.
Reduction: Reduction reactions can be carried out using Zn/NH4Cl reductant system in alcohol.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions
Oxidation: Potassium persulfate and sulfuric acid in an acetonitrile system.
Reduction: Zn/NH4Cl reductant system in alcohol.
Substitution: Various substituted phenylhydroxyamines.
Major Products Formed
科学研究应用
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate has numerous scientific research applications:
作用机制
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 2-(3-chloro-2-pyridinyl)-2,5-dihydro-5-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, it acts on calcium channels, particularly the ryanodine receptor, leading to the uncontrolled release of calcium stores . This mechanism is crucial for its insecticidal activity.
相似化合物的比较
Similar Compounds
Chlorantraniliprole: Another compound with a similar structure and insecticidal activity.
Cyantraniliprole: Similar to chlorantraniliprole, it also targets the ryanodine receptor.
Uniqueness
Ethyl 1-(3-chloro-2-pyridinyl)-3-hydroxy-1H-pyrazole-5-carboxylate is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct biological activities and chemical properties . Its ability to undergo various chemical reactions and its diverse applications in multiple fields further highlight its uniqueness.
属性
CAS 编号 |
500011-95-0 |
|---|---|
分子式 |
C11H10ClN3O3 |
分子量 |
267.67 g/mol |
IUPAC 名称 |
ethyl 2-(3-chloropyridin-2-yl)-5-oxo-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-11(17)8-6-9(16)14-15(8)10-7(12)4-3-5-13-10/h3-6H,2H2,1H3,(H,14,16) |
InChI 键 |
BCQDTBZHVSGHDS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=O)NN1C2=C(C=CC=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![pyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8670746.png)
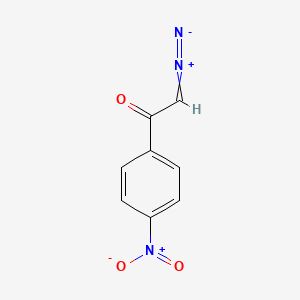
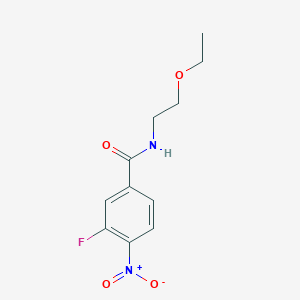
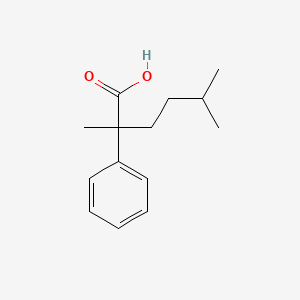

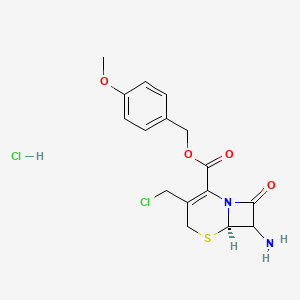
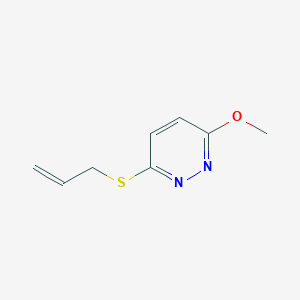
![4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B8670786.png)
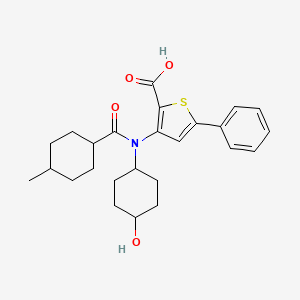
![4-[(2-Aminoethyl)amino]-4-oxobutan-2-yl nitrate](/img/structure/B8670790.png)
